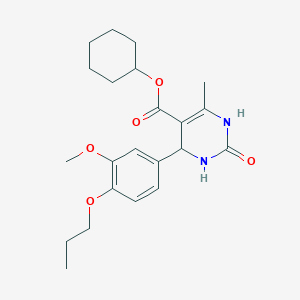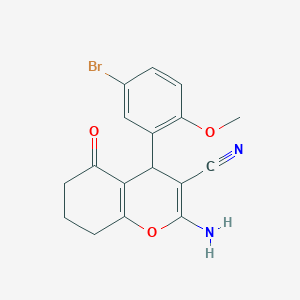![molecular formula C17H18BrCl2NO2 B5117186 (2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)
(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DOB-DP and belongs to the class of phenethylamines.
Mécanisme D'action
The mechanism of action of DOB-DP is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. Specifically, DOB-DP has been shown to interact with the serotonin receptor 2A and the dopamine receptor D2, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
DOB-DP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, DOB-DP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DOB-DP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, DOB-DP has been shown to exhibit a wide range of pharmacological properties, making it a versatile compound for use in various types of experiments. However, DOB-DP also has some limitations. It is not widely available, and its potential toxicity and side effects are not fully understood.
Orientations Futures
There are several future directions for research on DOB-DP. One potential area of research is the development of DOB-DP analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DOB-DP and its potential therapeutic applications. Finally, studies investigating the potential toxicity and side effects of DOB-DP are also needed to fully evaluate its safety for use in humans.
Méthodes De Synthèse
The synthesis of DOB-DP involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde and 2-(2,4-dichlorophenyl)ethylamine in the presence of a reducing agent. The reaction proceeds through a series of intermediate steps, resulting in the formation of DOB-DP.
Applications De Recherche Scientifique
DOB-DP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. Additionally, DOB-DP has been investigated for its ability to modulate the immune system and its potential use as an anti-viral agent.
Propriétés
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-(2,4-dichlorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrCl2NO2/c1-22-16-7-12(14(18)9-17(16)23-2)10-21-6-5-11-3-4-13(19)8-15(11)20/h3-4,7-9,21H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYAJVOTPPCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-methyl-4-(2-naphthylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117104.png)

![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)


![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)


![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)